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Compound of Interest

Compound Name: 4-Propylbenzenesulfonamide

Cat. No.: B072257

A Comprehensive Technical Guide to the Spectroscopic Data of 4-
Propylbenzenesulfonamide

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of a compound is paramount for its identification, purity
assessment, and structural elucidation. This guide provides an in-depth overview of the
expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-
Propylbenzenesulfonamide. The information herein is compiled from spectral data of
structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: 4-propylbenzenesulfonamide Molecular Formula: CoH13NO2S Molecular
Weight: 199.27 g/mol

Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and Mass Spectrometry data
for 4-Propylbenzenesulfonamide. These values are predicted based on the analysis of similar
structures and established chemical shift/fragmentation patterns.

'H NMR Spectroscopy

Table 1: Predicted H NMR Chemical Shifts and Coupling Constants for 4-
Propylbenzenesulfonamide (Solvent: CDCIs, 400 MHZz)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

Ar-H (ortho to
~7.85 d ~8.4 2H

SO2NHz2)

Ar-H (ortho to
~7.35 d ~8.4 2H

propyl)
~4.80 brs - 2H SO2NH2
~2.65 t ~7.6 2H Ar-CHz-CH2-CHs
~1.65 sextet ~7.5 2H Ar-CHz-CH2-CHs
~0.95 t ~7.4 3H Ar-CHz-CH2-CHs

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts for 4-Propylbenzenesulfonamide (Solvent:

CDCls, 100 MHz)

Chemical Shift (8) ppm

Carbon Assignment

~148.0 Ar-C (ipso, attached to propyl)
~140.0 Ar-C (ipso, attached to SO2NH2)
~129.0 Ar-CH (ortho to propyl)

~126.5 Ar-CH (ortho to SO2NH2)

~37.5 Ar-CHz-CH2-CHs

~24.0 Ar-CH2-CH2-CHs

~13.5 Ar-CH2-CHz2-CHs

Mass Spectrometry
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Table 3: Predicted Mass Spectrometry Fragmentation for 4-Propylbenzenesulfonamide
(Electron lonization - EI)

miz Relative Intensity Proposed Fragment
199 Moderate [M]*

155 High Ll\r/lo-u ;3)3H7]+ (loss of propyl
134 Moderate [M - SO2NH2]*

91 High [C7H7]* (tropylium ion)

77 Moderate [CeHs]+

[SO2NH]* or loss of SO2 from

a rearranged ion

65 Moderate

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for 4-
Propylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Accurately weigh 5-10 mg of high-purity 4-Propylbenzenesulfonamide.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
IH NMR Data Acquisition:
e Spectrometer: 400 MHz NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.
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e Acquisition Parameters:

o

Spectral Width: -2 to 12 ppm.

[¢]

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

[¢]

Relaxation Delay: 1.0 s.

[e]

Acquisition Time: ~4 s.

e Processing: Apply a Fourier transform to the free induction decay (FID) with a line
broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

13C NMR Data Acquisition:
e Spectrometer: 100 MHz NMR spectrometer.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
e Acquisition Parameters:
o Spectral Width: 0 to 220 ppm.
o Number of Scans: 1024 or more for a good signal-to-noise ratio.
o Relaxation Delay: 2.0 s.

e Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and
baseline correct the spectrum.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of 4-Propylbenzenesulfonamide in a volatile organic solvent such
as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition (Electron lonization - El):
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Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC-MS).

lonization Parameters:

o lonization Energy: 70 eV.

o Source Temperature: 200-250 °C.

Mass Analysis: Scan a mass range of m/z 40-500.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflows for the
spectroscopic analysis and structural elucidation of 4-Propylbenzenesulfonamide.

Data Analysis and Elucidation
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Spectroscopic analysis workflow for 4-Propylbenzenesulfonamide.
Logical relationship for structural assignment.
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 To cite this document: BenchChem. [Spectroscopic data for 4-Propylbenzenesulfonamide
(NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072257#spectroscopic-data-for-4-
propylbenzenesulfonamide-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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